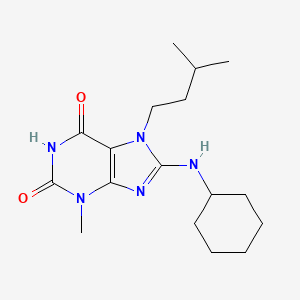

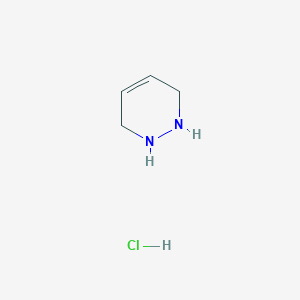

![molecular formula C18H16BrN3 B2543020 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-54-1](/img/structure/B2543020.png)

9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline

Übersicht

Beschreibung

9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline is a quinoxaline derivative, a class of compounds known for their diverse biological activities, including antiviral properties. While the provided papers do not directly discuss 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline, they do provide insights into the behavior of similar compounds. For instance, the antiviral quinoxaline derivative 9-OH-B220 shows strong interactions with synthetic DNA and RNA, suggesting that 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline may also exhibit similar interactions due to its structural similarities .

Synthesis Analysis

The synthesis of quinoxaline derivatives can be efficiently carried out in green and neutral reaction media such as the ionic liquid 1-butyl-3-methylimidazolium bromide ((bmim)Br). This method, which is catalyst-free and uses microwave irradiation, could potentially be applied to the synthesis of 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline, providing excellent yields and short reaction times .

Molecular Structure Analysis

Quinoxaline derivatives like 9-OH-B220 have been shown to intercalate between base pairs of nucleic acids, which implies that the molecular structure of these compounds allows them to slide between DNA and RNA strands, stabilizing their structures. This intercalative binding is evidenced by changes in spectroscopic properties such as fluorescence emission intensities and circular dichroism signals . It is reasonable to infer that 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline may have a similar molecular structure that allows for such interactions.

Chemical Reactions Analysis

The interactions of quinoxaline derivatives with nucleic acids involve non-covalent binding, which can significantly enhance the thermal stability of DNA and RNA structures. The binding of 9-OH-B220 to DNA and RNA results in a negative linear dichroism, indicating intercalation, and a large stabilization of the triple helical state of DNA, which could be relevant for the chemical reactions and interactions of 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are characterized by their ability to bind to nucleic acids and stabilize their structures. The binding is often accompanied by spectroscopic changes, such as increased fluorescence and induced circular dichroism, which are indicative of the compound's intercalative behavior. The thermal stabilization effects observed with 9-OH-B220 suggest that 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline may also influence the melting temperatures of nucleic acid structures, thereby affecting their physical properties . The use of (bmim)Br as a reaction medium for the synthesis of quinoxaline derivatives also highlights the potential for these compounds to be produced in an environmentally friendly manner, which is an important aspect of their chemical properties .

Wissenschaftliche Forschungsanwendungen

Antiviral and Interferon Inducing Ability

6H-indolo[2,3-b]quinoxalines have been studied for their potential in medical applications, particularly focusing on antiviral activities and their ability to induce interferon. Shibinskaya et al. (2010) synthesized new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, demonstrating their low toxicity and potent interferon-inducing capabilities, along with significant antiviral properties (Shibinskaya et al., 2010).

Antitumor Agents and DNA Binding Properties

Research by Gu et al. (2017) explored 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives as antitumor agents. These derivatives exhibit increased DNA binding affinity and are considered promising candidates for anticancer therapies (Gu et al., 2017).

Pharmacological Activities through DNA Intercalation

6H-Indolo[2,3-b]quinoxaline compounds are known for a wide range of pharmacological activities, mainly exerted through DNA intercalation. Moorthy et al. (2013) discussed the thermal stability of the 6H-indolo[2,3-b]quinoxaline-DNA complex and its relation to anticancer and antiviral activities (Moorthy et al., 2013).

Synthesis and Chemical Properties

Shibinskaya et al. (2012) and Thomas et al. (2010) contributed to the synthesis and exploration of various derivatives of 6H-indolo[2,3-b]quinoxaline, focusing on their chemical properties and potential applications in different fields, including medicine and materials science (Shibinskaya et al., 2012); (Thomas et al., 2010).

Role in Dye-Sensitized Solar Cells

The use of 6H-indolo[2,3-b]quinoxaline-based organic dyes in dye-sensitized solar cells has been investigated. Qian et al. (2015) synthesized a new class of organic dyes using this compound, highlighting its application in renewable energy technologies (Qian et al., 2015).

Anticancer and Cytostatic Activity

Research into the anticancer and cytostatic activity of 6H-indolo[2,3-b]quinoxalines has revealed their potential in cancer therapy. Karki et al. (2009) synthesized various derivatives and evaluated their effectiveness against different cancer cell lines, showing appreciable anticancer activity (Karki et al., 2009).

Zukünftige Richtungen

Given the wide range of biological properties exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It will be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, incorporated into a single molecule .

Eigenschaften

IUPAC Name |

9-bromo-6-butylindolo[3,2-b]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3/c1-2-3-10-22-16-9-8-12(19)11-13(16)17-18(22)21-15-7-5-4-6-14(15)20-17/h4-9,11H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJAANYONBCYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

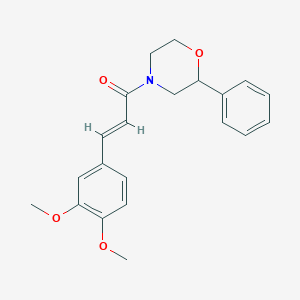

![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)

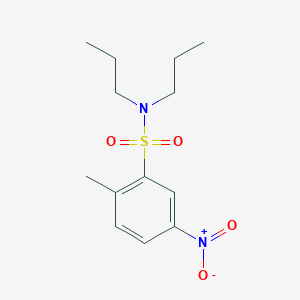

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2542944.png)

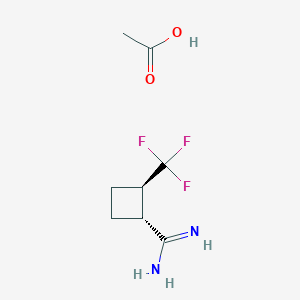

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)

![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)